molecular formula C18H13ClN4O4S B2903346 2-chloro-5-nitro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzene-1-sulfonamide CAS No. 463353-01-7

2-chloro-5-nitro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B2903346
CAS No.: 463353-01-7
M. Wt: 416.84
InChI Key: AMYMHOCHSBPUEF-QZQOTICOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-5-nitro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzene-1-sulfonamide is a complex organic compound characterized by the presence of chloro, nitro, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-nitro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common method starts with the nitration of chlorobenzene to produce 2-chloro-5-nitrobenzene. This intermediate is then subjected to a diazotization reaction followed by coupling with 4-phenyldiazenylphenylamine to form the final product. The reaction conditions often include the use of strong acids like sulfuric acid and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are increasingly being adopted to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-nitro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-5-nitro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-5-nitro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The nitro group, in particular, plays a crucial role in its biological activity by undergoing reduction to form reactive intermediates that can damage cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-nitro-N-phenylbenzamide
  • 4-chloro-N-(2-chloro-phenyl)-2-nitro-benzenesulfonamide
  • 4-chloro-N-(2,5-dimethyl-phenyl)-benzenesulfonamide

Uniqueness

2-chloro-5-nitro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-5-nitro-N-(4-phenyldiazenylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O4S/c19-17-11-10-16(23(24)25)12-18(17)28(26,27)22-15-8-6-14(7-9-15)21-20-13-4-2-1-3-5-13/h1-12,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYMHOCHSBPUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201037640
Record name Benzenesulfonamide, 2-chloro-5-nitro-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201037640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

463353-01-7
Record name Benzenesulfonamide, 2-chloro-5-nitro-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201037640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.